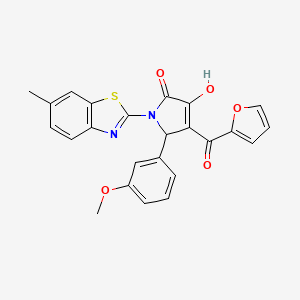
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound that features multiple functional groups, including a furan ring, a hydroxy group, a methoxyphenyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The starting materials might include 2-furylcarbonyl chloride, 3-methoxyphenylboronic acid, and 6-methylbenzothiazole. The synthesis could involve steps such as:
Formation of the pyrrolin-2-one core: This might be achieved through a cyclization reaction.
Introduction of the furan ring: This could be done via a Friedel-Crafts acylation.
Attachment of the methoxyphenyl group: This might involve a Suzuki coupling reaction.
Incorporation of the benzothiazole moiety: This could be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions might include the use of Lewis acids (e.g., AlCl3) for electrophilic substitution or bases (e.g., NaOH) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound might be studied for its potential biological activity. The presence of the benzothiazole moiety suggests it could have applications in medicinal chemistry, possibly as an inhibitor of certain enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furylcarbonyl)-3-hydroxy-5-phenyl-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one: Similar structure but lacks the methoxy group.
4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(benzothiazol-2-yl)-3-pyrrolin-2-one: Similar structure but lacks the methyl group on the benzothiazole ring.
Uniqueness
The uniqueness of 4-(2-Furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one lies in its combination of functional groups, which could confer unique chemical and biological properties. For example, the presence of both the methoxy group and the methylbenzothiazole moiety might enhance its binding affinity to certain biological targets or improve its solubility in organic solvents.
Properties
Molecular Formula |
C24H18N2O5S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O5S/c1-13-8-9-16-18(11-13)32-24(25-16)26-20(14-5-3-6-15(12-14)30-2)19(22(28)23(26)29)21(27)17-7-4-10-31-17/h3-12,20,28H,1-2H3 |
InChI Key |
BUDKYOPGRNCNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143996.png)
![(5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12144001.png)
![2-Chloro-5-heptylindolo[2,3-b]quinoxaline](/img/structure/B12144004.png)
![3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12144009.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12144012.png)
![Acetamide,2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-YL)thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12144015.png)
![4-fluoro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12144020.png)


![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide](/img/structure/B12144037.png)
![(2Z)-6-(3,4-dimethoxybenzyl)-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12144041.png)
![N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144047.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12144073.png)
